- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

934-05-4 structure
Nome do Produto:Methyl 4-bromo-1H-pyrrole-2-carboxylate
Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
- RARECHEM AL BF 1264
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
- PubChem13045
- KSC497G1P
- 4-bromo-2-methoxycarbonylpyrrole
- EBD11642
- WT1337
- RW3846
- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
- HY-W007392
- Z99028679
- PB29127
- EN300-35882
- DTXSID70377039
- AM20120349
- 1Y-0815
- MFCD00832855
- ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- M2583
- SCHEMBL519390
- SY007031
- AKOS005070081
- CL2807
- methyl-4-bromo-pyrrole-2-carboxylate
- FT-0602246
- J-522315
- CS-W007392
- 934-05-4
- DB-007677
- STL554985
- BBL101189
- DTXCID30328067
-
- MDL: MFCD00832855
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- Chave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C(=O)OC)=C1
Propriedades Computadas
- Massa Exacta: 202.95800
- Massa monoisotópica: 202.958
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 140
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 42.1
Propriedades Experimentais
- Cor/Forma: Light-red to Brown Solid
- Densidade: 1.674
- Ponto de Fusão: 101.0 to 105.0 deg-C
- Ponto de ebulição: 290.5°C at 760 mmHg
- Ponto de Flash: 129.5℃
- Índice de Refracção: 1.573
- PSA: 42.09000
- LogP: 1.56380
- λmax: 271(MeOH)(lit.)
Methyl 4-bromo-1H-pyrrole-2-carboxylate Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrução de Segurança: 24/25
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35882-0.5g |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 95.0% | 0.5g |
$21.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-25G |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
¥ 429.00 | 2023-04-12 | |
abcr | AB353811-100 g |
Methyl 4-bromopyrrole-2-carboxylate, 97%; . |
934-05-4 | 97% | 100g |
€444.00 | 2023-04-26 | |
abcr | AB237029-100 g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; . |
934-05-4 | 95% | 100g |
€430.60 | 2023-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-50G |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 50g |
¥ 778.00 | 2023-04-12 | |
Key Organics Ltd | 1Y-0815-1MG |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | >97% | 1mg |
£37.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 146087-1G |
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98% |
934-05-4 | 98% | 1G |
¥ 81 | 2022-04-26 | |
Ambeed | A106399-10g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 10g |
$15.0 | 2025-02-28 | |
Ambeed | A106399-25g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
$36.0 | 2025-02-28 | |
AstaTech | CL2807-5/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 5g |
$46 | 2023-09-15 |
Methyl 4-bromo-1H-pyrrole-2-carboxylate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referência
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidationsTetrahedron, 2011, 67(22), 4048-4054,
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Referência
- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part IIJournal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215,
Synthetic Routes 6
Condições de reacção
1.1 Solvents: Methanol ; 1 h, rt
Referência
- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitorsZhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Bromine
Referência
- Synthesis and reactions of 3,3'-dibromodihydrodipyrrinsJournal of the Chemical Society, 1997, (10), 1443-1447,
Synthetic Routes 9
Condições de reacção
Referência
- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Methanol ; rt; 1 h, rt
Referência
- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Referência
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild ConditioniScience, 2020, 23(5),,
Synthetic Routes 12
Condições de reacção
1.1 Solvents: Methanol ; 1 h, 0 °C
Referência
- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studiesBioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418,
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C
Referência
- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
Referência
- Physiologically active substances from marine sponges. IV: heterocyclic compoundsJournal of Pharmaceutical Sciences, 1977, 66(7), 1052-4,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Referência
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)Journal of Organic Chemistry, 2018, 83(16), 9250-9255,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C
Referência
- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative brominationGreen Chemistry, 2011, 13(1), 102-108,
Synthetic Routes 18
Condições de reacção
1.1 Solvents: Methanol ; rt; 10 min, rt
Referência
- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,
Synthetic Routes 19
Condições de reacção
Referência
- Electrophilic substitution on 2-trichloroacetylpyrroleTetrahedron Letters, 1979, (27), 2504-8,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referência
- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosumBioorganic Chemistry, 2012, 44, 25-34,
Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials
- Methyl 1H-pyrrole-2-carboxylate
- Ethyl 1H-pyrrole-2-carboxylate
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4-bromo-1H-pyrrole-2-carboxylate Literatura Relacionada
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate) Produtos relacionados
- 143390-89-0(Kresoxim-Methyl)
- 99-76-3(Methyl Paraben)
- 88-12-0(1-ethenylpyrrolidin-2-one)
- 1081117-22-7(1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)
- 1187168-09-7(2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine)
- 2137481-01-5(tert-butyl N-{2-[butyl(cyclopropyl)amino]-4-hydroxycyclohexyl}carbamate)
- 210978-26-0(15(r)-15-methyl prostaglandin d2)
- 2097913-52-3(1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine)
- 2416235-88-4(N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide)
- 2029843-38-5(3-ethyl-1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate

Pureza:99%
Quantidade:500g
Preço ($):592.0